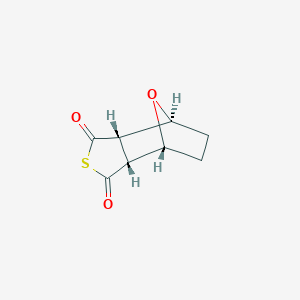
Methyl 2-chloro-4-methoxybenzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Methyl 2-chloro-4-methoxybenzoate involves several steps, starting from basic precursors to achieve the desired ester with specific functional groups. Although the direct synthesis of Methyl 2-chloro-4-methoxybenzoate is not explicitly detailed in the literature reviewed, related processes can be inferred from similar compounds. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, which shares a similar structural motif, was achieved with an overall yield of about 47% and a purity of 99.8% through bromination, hydrolysis, cyanidation, methoxylation, and esterification processes starting from 4-bromo-2-fluorotoluene (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of Methyl 2-chloro-4-methoxybenzoate, like its related compounds, can be analyzed through various spectroscopic and crystallographic techniques. For example, single crystal X-ray structure determination provides insights into the compound's molecular geometry and intermolecular interactions, as demonstrated in the study of Methyl 4-hydroxybenzoate (Abeer A. Sharfalddin et al., 2020).
Chemical Reactions and Properties
The chemical behavior of Methyl 2-chloro-4-methoxybenzoate can be inferred from related compounds, illustrating its reactivity in various chemical reactions. For instance, compounds with similar structures undergo electrophilic substitution reactions, cyclizations, and interactions with carbenes, highlighting the versatility of such esters in organic synthesis. The formation and reactions of chloro-methoxy-carbene, derived from similar precursors, showcase the compound's potential in synthesizing cyclic and acyclic products (N. Smith & I. Stevens, 1979).
Physical Properties Analysis
The physical properties of Methyl 2-chloro-4-methoxybenzoate, such as melting point, boiling point, and solubility, can be closely related to those of structurally similar compounds. Thermochemical studies provide a deep understanding of these properties through experimental and computational approaches, elucidating combustion and vaporization enthalpies and standard molar enthalpies of formation (H. Flores et al., 2019).
Applications De Recherche Scientifique
Methyl 4-hydroxybenzoate, a related compound, is known for its anti-microbial properties in cosmetics, personal-care products, and food preservatives due to its 3D framework and extensive hydrogen bonding (Sharfalddin et al., 2020).
Methyl dichlorobenzoates with sulfur-centered nucleophiles can be used to produce less toxic herbicides through the SRN1 mechanism in liquid ammonia, suggesting potential for environmentally friendly products (Uranga et al., 2012).
Compounds like 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole, derived from similar molecular structures, act as potent antiproliferative agents targeting tubulin at the colchicine binding site and leading to apoptotic cell death (Romagnoli et al., 2008).
Thermochemical studies of methyl 2- and 4-methoxybenzoates provide insights into their molar enthalpies of formation in the gas phase, important for various chemical processes (Flores et al., 2019).
Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate demonstrates applications in chemical synthesis with a 29.2% yield, confirming its structure via NMR and MS spectrum (Wang et al., 2015).
The pH-controlled oxidation of 4′-methoxyacetophenone with bleach is used to explore chemoselectivity and regioselectivity in organic chemistry, demonstrating green chemical reactions (Ballard, 2010).
Synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in amisulpride, through a multistep process from 4-amino-2-hydroxybenzoic acid shows its application in pharmaceutical synthesis (Yu, 2008).
Methyl 4-bromo-2-methoxybenzoate can be synthesized from 4-bromo-2-fluorotoluene with a yield of 47% and purity of 99.8%, indicating its synthesis potential (Bing-he, 2008).
Propriétés
IUPAC Name |
methyl 2-chloro-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXORHTLUPYQIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542279 | |
| Record name | Methyl 2-chloro-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-methoxybenzoate | |
CAS RN |
104253-45-4 | |
| Record name | Benzoic acid, 2-chloro-4-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104253-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloro-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methoxy-benzoic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)


![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)





![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)

